Home > Products > Building Blocks P9465 > Phthalimidoamlodipine
Phthalimidoamlodipine - 88150-62-3

Phthalimidoamlodipine

Catalog Number: EVT-280126
CAS Number: 88150-62-3
Molecular Formula: C28H27ClN2O7
Molecular Weight: 539 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards
Phthalimidoamlodipine is an impurity of Amlodipine --- a medication used to lower blood pressure and prevent chest pain.
Source and Classification

Phthalimidoamlodipine is primarily synthesized as an intermediate in the production of amlodipine. It is derived from various precursors through specific chemical reactions that facilitate its formation. The compound is categorized as a pharmaceutical impurity (specifically, Amlodipine EP Impurity A) and plays a crucial role in ensuring the quality and efficacy of amlodipine formulations .

Synthesis Analysis

Key Steps in Synthesis

  1. Starting Materials: The synthesis typically begins with readily available precursors such as methyl aminocrotonate and specific esters.
  2. Reaction Conditions: The reaction can be conducted under controlled temperatures (ranging from 5 to 30°C) to achieve optimal solubility and reaction rates. Elevated temperatures may also be used to enhance solute concentration.
  3. Isolation and Purification: After the reaction, phthalimidoamlodipine can be separated from the mixture using various purification techniques, including crystallization or chromatography .
Molecular Structure Analysis

Phthalimidoamlodipine features a complex molecular structure characterized by its dihydropyridine core, which includes:

  • A chlorophenyl group that contributes to its pharmacological activity.
  • An isoindoline moiety, which is significant for its interaction with biological targets.

Structural Data

  • InChI Key: AHHPZGUFLGCZCF-UHFFFAOYSA-N
  • Heavy Atoms: 38
  • Rotatable Bonds: 11
  • Hydrogen Bond Acceptors/Donors: 7/1

These structural components are essential for the compound's biological activity and pharmacokinetics .

Chemical Reactions Analysis

Phthalimidoamlodipine participates in several chemical reactions, primarily aimed at converting it into amlodipine:

  1. Deprotection Reaction: Phthalimidoamlodipine can be converted to amlodipine by reacting it with aqueous methylamine. This step involves removing the phthalimide protecting group.
  2. Formation of Salts: The resulting amlodipine can further react with various acids to form pharmaceutically acceptable salts, enhancing its solubility and bioavailability .
Mechanism of Action

The mechanism of action of phthalimidoamlodipine is closely linked to its role as a precursor to amlodipine. Amlodipine acts as a calcium channel blocker, inhibiting the influx of calcium ions into vascular smooth muscle and cardiac muscle cells. This action leads to vasodilation, reducing blood pressure and alleviating angina symptoms.

Pharmacodynamics

  • Calcium Channel Inhibition: By blocking L-type calcium channels, phthalimidoamlodipine indirectly contributes to the therapeutic effects seen with amlodipine.
  • Vasodilatory Effects: The compound's ability to facilitate vasodilation is crucial for managing cardiovascular conditions .
Physical and Chemical Properties Analysis

Phthalimidoamlodipine exhibits several notable physical and chemical properties:

Key Properties Table

PropertyValue
Molecular Weight538.98 g/mol
SolubilityPoorly soluble in water
Log P (octanol-water)4.1
Hydrogen Bond Acceptors7
Hydrogen Bond Donors1

These properties are vital for understanding its behavior in pharmaceutical formulations .

Applications

Phthalimidoamlodipine serves significant roles in various scientific applications:

  1. Intermediate for Amlodipine Production: Its primary application lies in its use as an intermediate in synthesizing amlodipine, ensuring efficient production processes in pharmaceutical manufacturing.
  2. Quality Control Standards: As an impurity standard, it aids in quality control during drug formulation processes.
  3. Research Applications: It is used in studies focusing on calcium channel blockers and their effects on cardiovascular health.
Introduction to Phthalimidoamlodipine in Medicinal Chemistry

Historical Development and Discovery of Phthalimidoamlodipine

The emergence of phthalimidoamlodipine as a synthetic intermediate is intrinsically linked to the development of efficient large-scale processes for amlodipine besylate, first approved in the United States in 1986. Early synthetic routes to amlodipine faced significant hurdles in controlling the reactivity of the primary amine group during the critical Hantzsch condensation reaction. This limitation prompted the exploration of protecting group strategies, culminating in the adoption of the phthalimido moiety. Patent US20070260065A1 (2007) documented a breakthrough method utilizing 2-(2-hydroxyethyl)isoindole-1,3-dione as a precursor to introduce the protected amine functionality. This approach enabled a streamlined two-step synthesis: (1) condensation of 2-chlorobenzaldehyde with ethyl 4-[2-(1,3-dioxoisoindol-2-yl)ethoxy]acetoacetate, followed by (2) reaction with methyl 3-aminocrotonate under optimized conditions. The patent landscape reveals continuous refinement, with WO2006003672A1 (2006) later introducing improved purification techniques specifically for phthalimidoamlodipine and its conversion to high-purity amlodipine free base [2] [4] [6].

Table 1: Key Patents in Phthalimidoamlodipine Development

Patent NumberPriority DateKey Contribution
US20070260065A12007First detailed synthetic route using 2-(2-hydroxyethyl)isoindole-1,3-dione precursor
WO2006003672A12004Improved purification processes for phthalimidoamlodipine and amlodipine free base
CN106749187A2017Optimized large-scale condensation conditions yielding 76.1% isolated product

Role as a Key Intermediate in Amlodipine Synthesis

Phthalimidoamlodipine occupies a central position in the industrial synthesis of amlodipine, serving as the direct precursor to the API before deprotection. Its synthesis occurs via a modified Hantzsch condensation that strategically avoids interference from the primary amine functionality. The established large-scale process involves sequential reactions: 2-chlorobenzaldehyde condenses with ethyl 4-[2-(phthalimido)ethoxy]acetoacetate in toluene/isopropyl alcohol (3:1 v/v) at 20-30°C for 9-10 hours, catalyzed by acetic acid and piperidine. This forms the key aldol intermediate. Subsequent addition of methyl (E)-3-aminocrotonate initiates cyclization at 55-58°C for 7 hours, yielding phthalimidoamlodipine in approximately 76.1% yield after crystallization from acetic acid/isopropanol [10]. The critical deprotection step liberates the pharmacologically essential primary amine, typically achieved through hydrazinolysis (hydrazine hydrate) or alternative methods like transimidation using immobilized alkyldiamines on polystyrene beads. The latter method offers advantages in operational simplicity, as the phthalimide byproduct and reagent remain immobilized, allowing isolation of pure amlodipine free base by simple filtration and solvent evaporation in 81-96% yield. This deprotected free base is subsequently converted to stable salts like besylate for pharmaceutical formulation. Phthalimidoamlodipine is formally designated as "Amlodipine Related Compound D" in pharmacopeial monographs (e.g., USP, EP), reflecting its status as a defined process-related impurity requiring strict control in the final API [4] [9] [7].

Table 2: Synthesis and Deprotection Conditions for Phthalimidoamlodipine

StageReagents/ConditionsFunctionYield
Condensation2-Chlorobenzaldehyde, AcOH, Piperidine, Toluene/IPA (20-30°C, 9-10h)Formation of aldol intermediate-
CyclizationMethyl (E)-3-aminocrotonate (55-58°C, 7h)Dihydropyridine ring formation yielding phthalimidoamlodipine76.1%
DeprotectionHydrazine hydrate (reflux) OR Immobilized alkyldiamines (RT, filtration/evaporation)Removal of phthalimido group to yield amlodipine free base81-96%

Structural and Functional Significance of the Phthalimido Protecting Group

The phthalimido group (C₆H₄(CO)₂N-) confers essential chemical advantages that make it uniquely suited for amlodipine synthesis. As a highly stable, electron-withdrawing protecting group, it effectively masks the nucleophilic primary amine during the Hantzsch condensation. This prevents unwanted side reactions such as imine formation or Michael additions that would occur with an unprotected amine, thereby ensuring high reaction efficiency and yield. Its bulky, planar structure provides significant steric shielding around the nitrogen atom, further suppressing undesired nucleophilic participation. Crucially, the phthalimido group exhibits exceptional stability under acidic conditions encountered during dihydropyridine synthesis (pH <1, 100°C) and moderate stability under basic conditions (stable at pH 9, RT), protecting the amine functionality throughout the multi-step synthesis [5] [3].

Beyond stability, the phthalimido group profoundly influences the stereochemical outcome of the synthesis. Its strong electron-withdrawing nature significantly reduces the basicity of the adjacent nitrogen and oxygen atoms, preventing catalyst poisoning during metal-catalyzed steps. This characteristic is vital for maintaining the enantiomeric integrity of the chiral dihydropyridine core, a critical determinant of amlodipine's pharmacological activity. The group's inductive effects extend spatially, influencing reactivity at positions several bonds away. Studies on analogous systems demonstrate that the phthalimido group's electron-withdrawing capability can modulate C–H bond reactivity at sites up to three carbons distant, potentially offering additional selectivity benefits during functionalization steps. Deprotection leverages the inherent chemical lability of the imide ring toward nucleophiles. While hydrazinolysis remains common, newer methods like solid-phase transimidation using immobilized diamines offer cleaner deprotection with easier byproduct removal, minimizing the risk of racemization at the chiral center of the liberated amlodipine [9] [3] [5].

Table 3: Stability Profile of the Phthalimido Protecting Group

ConditionStabilityRelevance to Amlodipine Synthesis
Strong Acid (pH <1, 100°C)StableTolerates acidic conditions during cyclization/workup
Weak Acid (pH=1-4, RT)StableCompatible with common acidic catalysts (e.g., AcOH)
Weak Base (pH=9, RT)StableTolerates mildly basic conditions
Strong Base (pH>12, 100°C)CleavedRequires avoidance of strong bases during synthesis
Nucleophiles (NH₃, RNH₂)CleavedTargeted in deprotection step (hydrazinolysis/transimidation)
Reducing Agents (NaBH₄)CleavedTargeted in alternative deprotection methods

Properties

CAS Number

88150-62-3

Product Name

Phthalimidoamlodipine

IUPAC Name

3-O-ethyl 5-O-methyl 4-(2-chlorophenyl)-2-[2-(1,3-dioxoisoindol-2-yl)ethoxymethyl]-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate

Molecular Formula

C28H27ClN2O7

Molecular Weight

539 g/mol

InChI

InChI=1S/C28H27ClN2O7/c1-4-38-28(35)24-21(15-37-14-13-31-25(32)17-9-5-6-10-18(17)26(31)33)30-16(2)22(27(34)36-3)23(24)19-11-7-8-12-20(19)29/h5-12,23,30H,4,13-15H2,1-3H3

InChI Key

AHHPZGUFLGCZCF-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN3C(=O)C4=CC=CC=C4C3=O

Solubility

Soluble in DMSO

Synonyms

(+/-)-Phthalimidoamlodipine, Amlodipine besilate impurity A , Phthalimidoamlodipine, Phthaloylamlodipine

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN3C(=O)C4=CC=CC=C4C3=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.